Specific Scientific Field: This falls under the field of Pharmaceutical Chemistry .
Application Summary: “4-Chloro-1-(2-fluorophenyl)-1-oxobutane” is used as a key intermediate in the preparation of Zolazepam, a tranquilizer used for wild animals .
Methods of Application: The synthesis of Zolazepam involves several steps :
Results or Outcomes: The synthesis of Zolazepam via this method has been reconsidered, with different aspects of each step (reaction conditions, side products, and workup procedure) being considered . The products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .
4-Chloro-1-(2-fluorophenyl)-1-oxobutane is an organic compound characterized by the molecular formula and a molecular weight of 200.64 g/mol. This compound features a chloro group at the fourth carbon position and a fluorophenyl group at the first carbon position, making it a notable member of the ketone class of organic compounds. Its structure includes a butanone backbone, which is integral to its reactivity and biological activity .
Research into the biological activity of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane suggests that it may interact with various biological molecules, particularly in the context of neurological disorders. It is believed to modulate neurotransmitter receptors and ion channels, influencing neuronal signaling pathways and pain perception. This potential activity makes it a candidate for further studies in therapeutic applications .
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane typically involves:
4-Chloro-1-(2-fluorophenyl)-1-oxobutane has several applications across various fields:
Studies on the interactions of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with biological targets have revealed its potential to influence cellular processes. Research indicates that it may affect neurotransmitter systems, which could be relevant for understanding its role in pain modulation and other neurological functions. Further investigation is necessary to elucidate its full range of interactions and therapeutic potential .
Several compounds share structural similarities with 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Here are some notable examples:
Compound Name | Similarity | Structural Differences |
---|---|---|
4-Chloro-1-(4-fluorophenyl)-1-oxobutane | 0.96 | Fluorine atom at the para position on the phenyl ring |
4-Chloro-1-(2-chlorophenyl)-1-oxobutane | 0.89 | Chlorine atom instead of fluorine on the phenyl ring |
3-Chloro-1-(4-fluorophenyl)-propan-1-one | 0.85 | Different alkyl chain structure |
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 0.87 | Different core structure (naphthalene) |
1-(4-Fluorophenyl)propan-1-one | 0.86 | Lacks chlorine substitution on the butanone backbone |
The uniqueness of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .